

An In-depth Technical Guide to 3-O-Methylviridicatin: Chemical Structure and Properties

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Compound of Interest

Compound Name: 3-O-Methylviridicatin

Cat. No.: B1663028

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Abstract

3-O-Methylviridicatin, a derivative of the fungal metabolite viridicatin, has garnered attention for its notable biological activities, particularly as an inhibitor of tumor necrosis factor-alpha (TNF- α) induced Human Immunodeficiency Virus (HIV) replication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of **3-O-Methylviridicatin**. Detailed spectroscopic data, a proposed synthetic pathway, and insights into its mechanism of action are presented to support further research and drug development efforts in the fields of virology and immunology.

Chemical Structure and Identification

3-O-Methylviridicatin is systematically named 3-methoxy-4-phenyl-2(1H)-quinolinone. Its chemical structure consists of a quinolinone core substituted with a methoxy group at the 3-position and a phenyl group at the 4-position.

Chemical Structure:

Table 1: Chemical Identification of **3-O-Methylviridicatin**

Identifier	Value
IUPAC Name	3-methoxy-4-phenyl-2(1H)-quinolinone
Synonyms	3-O-Methylviridicatin, 3-methoxy-4-phenyl-carbostyrl
CAS Number	6152-57-4
Molecular Formula	C ₁₆ H ₁₃ NO ₂
Molecular Weight	251.28 g/mol [1][2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **3-O-Methylviridicatin** are not extensively reported in publicly available literature. The following table summarizes the available computed and experimental data for closely related compounds, which can serve as an estimation.

Table 2: Physicochemical Properties of **3-O-Methylviridicatin** and Related Compounds

Property	3-O-Methylviridicatin (Estimated)	3-(methoxymethyl)-4-phenyl-2(1H)-quinolinone
Molecular Formula	C ₁₆ H ₁₃ NO ₂	C ₁₇ H ₁₅ NO ₂
Molecular Weight	251.28 g/mol	265.31 g/mol [3]
Melting Point	Not available	Not available[3]
Boiling Point	Not available	Not available[3]
Solubility	Not available	Not available
Appearance	Not available	Not available

Spectroscopic Data

While specific spectra for **3-O-Methylviridicatin** are not readily available, its identification in research has been confirmed through NMR and mass spectrometry. The expected

spectroscopic characteristics are outlined below based on its chemical structure.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinolinone and phenyl rings, a singlet for the methoxy group protons (typically around 3.5-4.0 ppm), and a signal for the N-H proton of the quinolinone ring.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the quinolinone ring (around 160-170 ppm), carbons of the aromatic rings, and a signal for the methoxy carbon (around 55-60 ppm).

3.2. Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M^+) corresponding to the molecular weight of 251.28 g/mol. Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the quinolinone ring system.

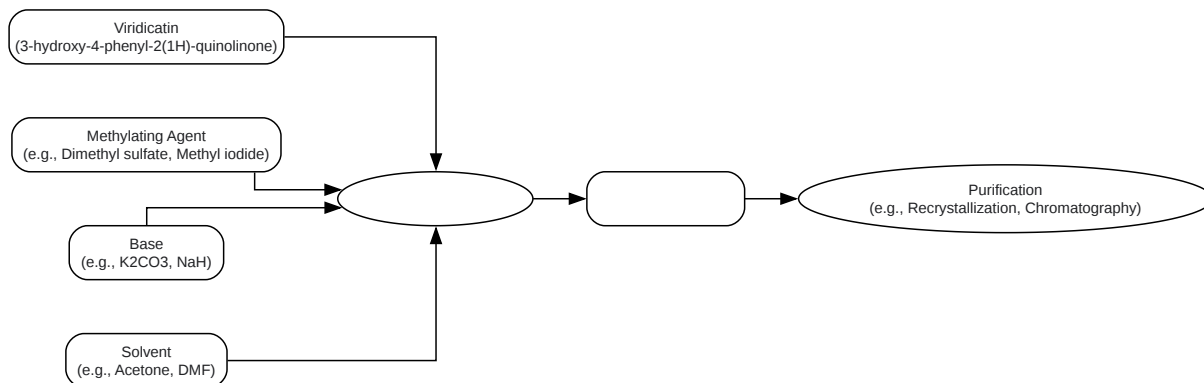
3.3. UV-Vis Spectroscopy

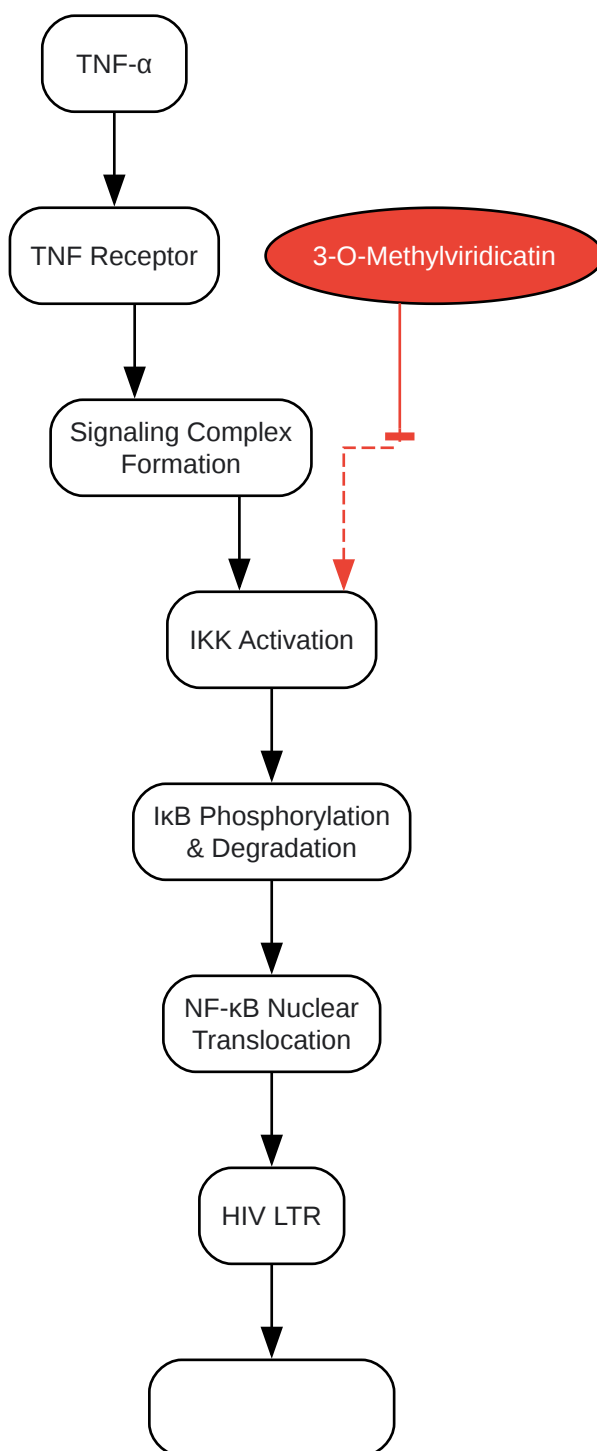
The UV-Vis spectrum is anticipated to show absorption bands characteristic of the conjugated quinolinone system.

Synthesis

A detailed experimental protocol for the synthesis of **3-O-Methylviridicatin** is not explicitly provided in the readily available literature. However, a general synthetic approach can be inferred from the synthesis of its analogues. A plausible method involves the methylation of the hydroxyl group of its precursor, viridicatin (3-hydroxy-4-phenyl-2(1H)-quinolinone).

Proposed Synthetic Workflow:





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References

- 1. 2-(3-Methoxyphenyl)quinolin-4(1h)-one | C₁₆H₁₃NO₂ | CID 375359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, H₂O, predicted) (NP0281404) [np-mrd.org]
- 3. chemsynthesis.com [chemsynthesis.com]
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